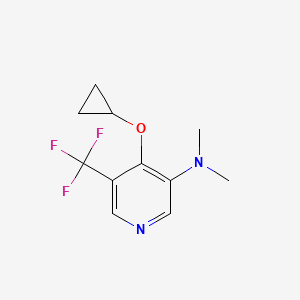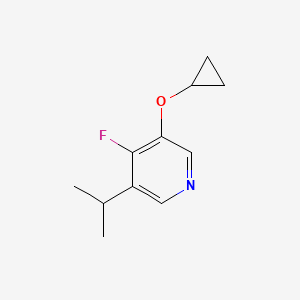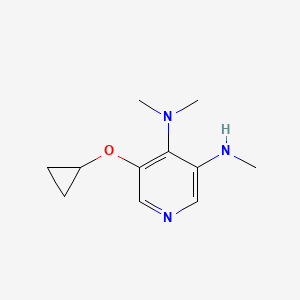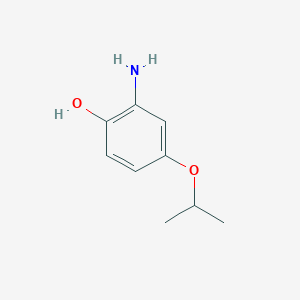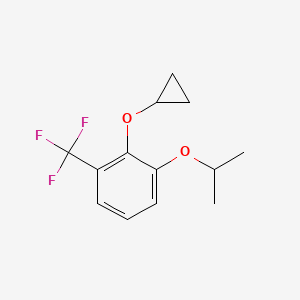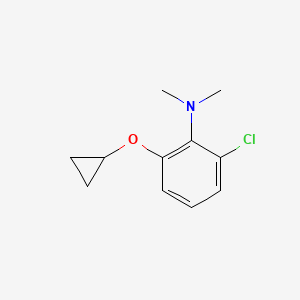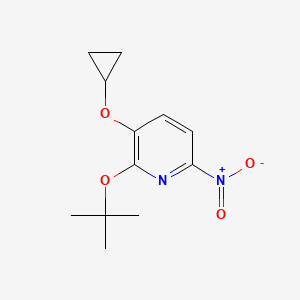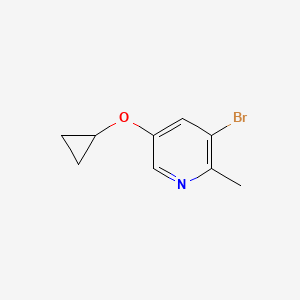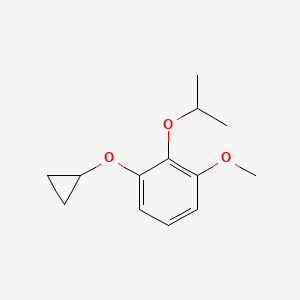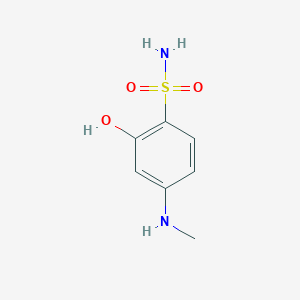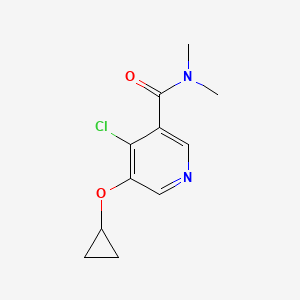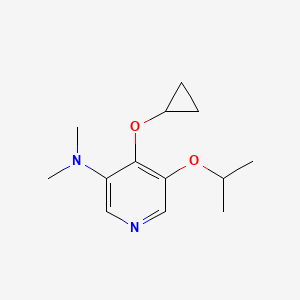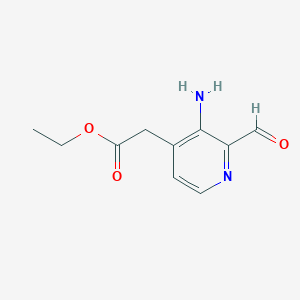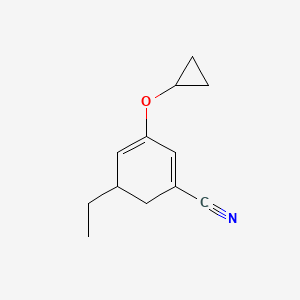
3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile is an organic compound characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and a carbonitrile group attached to a cyclohexa-1,3-diene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile typically involves the reaction of cyclohexadiene derivatives with appropriate reagents to introduce the cyclopropoxy and ethyl groups. One common method involves the use of cyclohexadiene as a starting material, which undergoes a series of reactions including alkylation and cyclopropanation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The carbonitrile group may also play a role in binding to specific receptors, modulating their function .
Comparación Con Compuestos Similares
Cyclohexadiene derivatives: Compounds like 1,3-cyclohexadiene and 1,4-cyclohexadiene share structural similarities but differ in their functional groups.
Cyclopropyl compounds: Compounds such as cyclopropylamine and cyclopropyl ketones have similar cyclopropyl groups but different reactivity profiles.
Uniqueness: 3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienecarbonitrile is unique due to the combination of its cyclopropoxy, ethyl, and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-ethylcyclohexa-1,3-diene-1-carbonitrile |
InChI |
InChI=1S/C12H15NO/c1-2-9-5-10(8-13)7-12(6-9)14-11-3-4-11/h6-7,9,11H,2-5H2,1H3 |
Clave InChI |
AXBMOVPRCAKPCX-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(=CC(=C1)OC2CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


